molecular formula C8H5Br2NO3 B12976891 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone

2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone

Cat. No.: B12976891
M. Wt: 322.94 g/mol
InChI Key: UPKYMBHKOQJKQT-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3 It is a brominated derivative of ethanone, characterized by the presence of both bromine and nitro functional groups on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone typically involves the bromination of 1-(3-bromo-5-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atoms.

    Reduction: The major product is 2-Amino-1-(3-bromo-5-nitrophenyl)ethanone.

    Oxidation: Products include carboxylic acids or ketones, depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(3-bromo-5-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2

InChI Key

UPKYMBHKOQJKQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)CBr

Origin of Product

United States

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